molecular formula C19H36N2O B15349541 Pyridine, 4-butyl-1-(N,N-diethylglycyl)-1,2,3,6-tetrahydro-2,2,6,6-tetramethyl- CAS No. 53725-46-5

Pyridine, 4-butyl-1-(N,N-diethylglycyl)-1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-

Cat. No.: B15349541
CAS No.: 53725-46-5
M. Wt: 308.5 g/mol
InChI Key: PHQBGRRDAYJMCR-UHFFFAOYSA-N
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Description

This compound features a 1,2,3,6-tetrahydro-2,2,6,6-tetramethylpyridine core substituted at the 1-position with an N,N-diethylglycyl group and at the 4-position with a butyl chain. Such structural attributes make it relevant in medicinal chemistry, particularly for enzyme inhibition or radical scavenging applications .

Properties

CAS No.

53725-46-5

Molecular Formula

C19H36N2O

Molecular Weight

308.5 g/mol

IUPAC Name

1-(4-butyl-2,2,6,6-tetramethyl-3H-pyridin-1-yl)-2-(diethylamino)ethanone

InChI

InChI=1S/C19H36N2O/c1-8-11-12-16-13-18(4,5)21(19(6,7)14-16)17(22)15-20(9-2)10-3/h13H,8-12,14-15H2,1-7H3

InChI Key

PHQBGRRDAYJMCR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(N(C(C1)(C)C)C(=O)CN(CC)CC)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Variations

Core Structure : The 1,2,3,6-tetrahydro-2,2,6,6-tetramethylpyridine backbone is shared with several analogs (Table 1). Key differences lie in substituents:

  • Quinazolinone Derivatives: Example: 2-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine-4-yl)-quinazolin-4(3H)-one (compound 78 in ). The quinazolinone ring replaces the diethylglycyl group, enabling π-π stacking in enzyme binding .
  • Boronate Ester Derivatives : Example: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydro-2,2,6,6-tetramethylpyridine (). The boronate ester facilitates Suzuki coupling reactions, making it a synthetic intermediate rather than a bioactive compound .
  • Hexahydroazepinyl Derivatives : Example: 1,2,3,6-Tetrahydro-4-butyl-1-(hexahydro-1H-azepin-1-ylacetyl)-2,2,6,6-tetramethylpyridine (). The larger azepinyl ring may alter conformational flexibility compared to the diethylglycyl group .

Table 1: Structural Comparison

Compound Substituents at Position 1 Substituents at Position 4 Core Structure
Target Compound N,N-Diethylglycyl Butyl Tetramethyltetrahydropyridine
Quinazolinone Derivative (78) Quinazolin-4(3H)-one - Tetramethyltetrahydropyridine
Boronate Ester Derivative - Dioxaborolan Tetramethyltetrahydropyridine
Piperidine Derivative - - Tetramethylpiperidine

Physicochemical Properties

  • Solubility : The diethylglycyl group introduces a tertiary amine, increasing water solubility compared to purely lipophilic analogs like the boronate ester derivative. However, piperidine derivatives (e.g., 2,2,6,6-tetramethylpiperidine in ) exhibit higher solubility due to a protonatable secondary amine .
  • This contrasts with pyran derivatives (e.g., 2,2,6,6-tetramethyl-tetrahydro-pyran in ), which lack nitrogen and are less lipophilic .

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